molecular formula C15H16N4O5 B11433361 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11433361
M. Wt: 332.31 g/mol
InChI Key: NDOHDJDJIJLDEW-UHFFFAOYSA-N
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Description

7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a trimethoxyphenyl group attached to a triazolopyrimidine core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired triazolopyrimidine product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetic acid, and the use of catalysts like p-toluenesulfonic acid or acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, the compound’s trimethoxyphenyl group can interact with various proteins, modulating their activity and contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2,4,5-trimethoxyphenyl group in 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid imparts unique chemical reactivity and biological activity compared to its analogs. This group enhances the compound’s ability to interact with specific molecular targets, leading to its diverse pharmacological effects .

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N4O5/c1-22-11-6-13(24-3)12(23-2)4-8(11)10-5-9(14(20)21)18-15-16-7-17-19(10)15/h4-7,10H,1-3H3,(H,20,21)(H,16,17,18)

InChI Key

NDOHDJDJIJLDEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C=C(NC3=NC=NN23)C(=O)O)OC)OC

Origin of Product

United States

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